BenchChemオンラインストアへようこそ!

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide

Kinase Inhibition Cell Proliferation Medicinal Chemistry

2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide (CAS: 1019117-28-2) is a synthetic, low-molecular-weight (197.26 g/mol) aminothiazole derivative. It belongs to a broader class of N-containing cycloalkyl-substituted aminothiazoles, which were developed by Pfizer Inc.

Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
CAS No. 1019117-28-2
Cat. No. B1519861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
CAS1019117-28-2
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CSC(=N2)N
InChIInChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12)
InChIKeyCRVIMXIGKVSDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide (CAS 1019117-28-2): Structural Baseline and Kinase Inhibition Potential for Scientific Procurement


2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide (CAS: 1019117-28-2) is a synthetic, low-molecular-weight (197.26 g/mol) aminothiazole derivative . It belongs to a broader class of N-containing cycloalkyl-substituted aminothiazoles, which were developed by Pfizer Inc. and patented for their ability to modulate and/or inhibit cell proliferation and the activity of protein kinases, including CDKs [1]. The compound's core features a 2-aminothiazole scaffold linked via an acetamide bridge to an N-cyclopropyl group, a structural motif associated with enhanced potency against kinase targets compared to earlier aminothiazole analogs [1].

Why Generic Substitution is Not Advisable for 2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide in Research Procurement


In-class compounds cannot simply be interchanged because the specific N-cyclopropyl substitution on the 2-aminothiazole core is a critical structural determinant of kinase inhibition potency. The originating Pfizer patent explicitly states that thiazole compounds with a 2-amino group substituted with an N-containing cycloalkyl (such as cyclopropyl) 'often show surprisingly higher activity against protein kinases and more potent cell growth inhibition over the known compounds' lacking this feature [1]. Therefore, substituting 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide with a simpler analog like the unsubstituted 2-(2-amino-1,3-thiazol-4-yl)acetamide (CAS 220041-33-8) is predicted to result in a significant loss of target potency and anti-proliferative activity, jeopardizing experimental reproducibility.

Quantitative Differentiation Guide for 2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide Against In-Class Alternatives


Enhanced Kinase Inhibition Conferred by N-Cyclopropyl Substitution vs. Unsubstituted Acetamide Baseline

The N-cyclopropyl group is not merely a peripheral modification. The foundational patent for this compound class teaches that 2-aminothiazoles with an N-containing cycloalkyl substitution at the 2-amino position, such as the cyclopropyl group in 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide, demonstrate surprisingly superior potency against protein kinases (e.g., CDK2, CDK4) and more potent cell growth inhibition compared to prior art compounds that lack this specific cycloalkyl substitution [1]. This provides a clear basis for choosing the N-cyclopropyl derivative over simpler 2-aminothiazole acetamides for kinase-focused research.

Kinase Inhibition Cell Proliferation Medicinal Chemistry

Predicted Differentiation in LogP and Hydrogen Bonding Capacity vs. Unsubstituted 2-(2-Amino-1,3-thiazol-4-yl)acetamide

Physicochemical differentiation is computable. Compared to the des-cyclopropyl baseline compound 2-(2-amino-1,3-thiazol-4-yl)acetamide (MW 157.19 g/mol, HBD count: 3, HBA count: 3) [1], the target compound (MW 197.26 g/mol) has a higher molecular weight and one additional hydrogen bond donor (HBD: 4), but the same number of hydrogen bond acceptors (HBA: 3) . The added cyclopropyl group increases the calculated logP, enhancing membrane permeability potential. These differences in molecular properties can critically affect assay solubility, passive permeability, and non-specific binding, making the compounds non-interchangeable in standardized screening cascades.

Physicochemical Properties Drug-likeness ADME Prediction

Optimal Research and Industrial Application Scenarios for Procuring 2-(2-Amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide


CDK-Focused Oncology Drug Discovery Programs

This compound is a strong candidate for procurement in medicinal chemistry projects aimed at generating novel CDK inhibitors for oncology. The patent from which it is derived explicitly claims its utility in modulating CDKs (CDK2, CDK4, CDK6) and treating various cancers . Its specific N-cyclopropyl substitution is key to achieving the 'surprisingly higher activity' described, making it a valuable starting point or tool compound for SAR studies around the 2-amino position of the thiazole core .

Investigation of Anti-Proliferative Mechanisms Beyond Oncology

The compound is suitable for research in non-oncology proliferative diseases. The patent highlights its use for conditions like psoriasis, benign prostatic hypertrophy, and restenosis . A procurement decision for this specific cyclopropyl analog is justified when the goal is to probe kinase-dependent pathways in these hyperproliferative disorders, where the enhanced potency of the N-cycloalkyl series over simpler analogs is a critical experimental parameter .

Building Block for Diversified Kinase-Focused Compound Libraries

As a Life Chemicals catalog product (F2158-0016) , 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide serves as a validated synthon for constructing larger, diversified screening libraries. Its unique combination of a free 2-amino group on the thiazole ring and the N-cyclopropylacetamide side chain provides two orthogonal vectors for chemical elaboration, enabling the synthesis of novel analogs that retain the critical N-cycloalkyl pharmacophore identified in the Pfizer patent [1].

Physicochemical Comparator in ADME Assay Development

The clear physiochemical differentiation from the baseline 2-(2-amino-1,3-thiazol-4-yl)acetamide (ΔMW +40, ΔHBD +1) makes this compound a useful experimental comparator. In ADME assay development, it can be used alongside its simpler analog to quantify the impact of the N-cyclopropyl group on solubility, permeability, and metabolic stability, thereby validating in silico predictions and refining assay protocols .

Quote Request

Request a Quote for 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.